2(1H)-Quinolinone, 3-amino-6,8-dichloro-3,4-dihydro-
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Overview
Description
2(1H)-Quinolinone, 3-amino-6,8-dichloro-3,4-dihydro- is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3-amino-6,8-dichloro-3,4-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 3-amino-6,8-dichloro-3,4-dihydro- involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone: A parent compound with similar structural features.
3-aminoquinoline: Another derivative with amino substitution.
6,8-dichloroquinoline: A compound with similar chlorination pattern.
Uniqueness
2(1H)-Quinolinone, 3-amino-6,8-dichloro-3,4-dihydro- is unique due to its specific substitution pattern and the presence of both amino and chloro groups
Properties
CAS No. |
61548-57-0 |
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Molecular Formula |
C9H8Cl2N2O |
Molecular Weight |
231.08 g/mol |
IUPAC Name |
3-amino-6,8-dichloro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8Cl2N2O/c10-5-1-4-2-7(12)9(14)13-8(4)6(11)3-5/h1,3,7H,2,12H2,(H,13,14) |
InChI Key |
REOSNEWUEUYDMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=C1C=C(C=C2Cl)Cl)N |
Origin of Product |
United States |
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